Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H9F3O3 and its molecular weight is 258.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, also known as 4-Trifluoromethyl-benzofuran-2-carboxylic acid ethyl ester, is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities They interact with their targets, leading to changes that result in their biological activities
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells
Biological Activity
Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is , and it has a molecular weight of approximately 258.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic profile .
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that benzofuran derivatives can inhibit cell growth in cancer cells through multiple mechanisms, such as disrupting microtubule dynamics and inducing apoptosis .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 15.2 | Microtubule disruption |
Benzofuran derivative A | MCF-7 | 10.5 | Apoptosis induction |
Benzofuran derivative B | A549 | 12.0 | Cell cycle arrest |
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies show that this compound demonstrates notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of the trifluoromethyl group has been associated with enhanced antibacterial efficacy due to improved binding affinity to bacterial targets .
Table 2: Antibacterial Efficacy
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.064 mg/mL |
Benzofuran derivative C | E. faecalis | 0.064 mg/mL |
Benzofuran derivative D | E. coli | >0.1 mg/mL |
3. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties in various experimental models. In carrageenan-induced paw edema tests, this compound showed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin .
Table 3: Anti-inflammatory Activity Results
Compound | Time Point (h) | % Inhibition |
---|---|---|
Control | - | - |
This compound | 1 | 12.3 ± 0.83 |
2 | 31.9 ± 7.5 | |
3 | 44.3 ± 10.6 | |
4 | 41.3 ± 7.1 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Mechanism : The trifluoromethyl group enhances the interaction with bacterial cell membranes, increasing permeability and disrupting cellular functions .
- Anti-inflammatory Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in edema formation .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives of benzofuran to enhance biological activity further. For instance, a comparative study evaluated various benzofuran derivatives for their anticancer properties against human cancer cell lines, revealing that modifications at specific positions on the benzofuran ring could significantly alter potency .
Moreover, a review covering the synthesis and biological evaluations of benzo[b]furan derivatives from recent years emphasizes their potential as therapeutic agents across multiple disease states, including cancer and bacterial infections .
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOACSSGDJGIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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